({[1,1'-Biphenyl]-4-yl}methyl)(propyl)amine
Description
({[1,1'-Biphenyl]-4-yl}methyl)(propyl)amine is a secondary amine featuring a propyl group and a biphenylmethyl moiety attached to the nitrogen atom. Its molecular formula is C₁₇H₂₁N, with a molecular weight of 239.36 g/mol. The biphenyl group imparts significant steric bulk and lipophilicity, influencing its solubility and reactivity.
Properties
IUPAC Name |
N-[(4-phenylphenyl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-2-12-17-13-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11,17H,2,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBWUSRYYLCNJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[1,1’-Biphenyl]-4-yl}methyl)(propyl)amine typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through various methods such as the Wurtz-Fittig reaction, Ullmann coupling, or Suzuki-Miyaura coupling.
Introduction of Propylamine Group: The propylamine group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of ({[1,1’-Biphenyl]-4-yl}methyl)(propyl)amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ({[1,1’-Biphenyl]-4-yl}methyl)(propyl)amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction can produce biphenyl amines.
Scientific Research Applications
Chemistry
In chemistry, ({[1,1’-Biphenyl]-4-yl}methyl)(propyl)amine is used as a building block for synthesizing more complex molecules. Its biphenyl core provides a stable framework for various functionalizations .
Biology and Medicine
Its structural features allow it to interact with biological targets, making it a candidate for drug discovery .
Industry
In the industrial sector, ({[1,1’-Biphenyl]-4-yl}methyl)(propyl)amine can be used in the production of polymers, dyes, and other materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of ({[1,1’-Biphenyl]-4-yl}methyl)(propyl)amine involves its interaction with molecular targets such as enzymes and receptors. The biphenyl core can engage in π-π interactions, while the amine group can form hydrogen bonds with target molecules . These interactions can modulate the activity of biological pathways, leading to various effects.
Comparison with Similar Compounds
[1,1'-Biphenyl]-4-amine (4-Biphenylamine)
- Structure: Primary amine with a biphenyl group directly attached to the amino group.
- Molecular Formula : C₁₂H₁₁N (MW: 169.22 g/mol) .
- Key Differences: Reactivity: As a primary amine, it undergoes faster acylation and alkylation compared to secondary amines like the target compound. Basicity: The primary amino group (pKₐ ~4.6) is more basic than secondary amines due to reduced steric hindrance and electron-donating effects . Applications: Historically used in dye synthesis but restricted due to carcinogenicity concerns .
{[4-(Benzyloxy)phenyl]methyl}(propyl)amine
- Structure : Secondary amine with a benzyloxy-substituted phenyl group and propyl chain.
- Molecular Formula: C₁₈H₂₃NO (MW: 269.38 g/mol) .
- Key Differences :
- Electronic Effects : The benzyloxy group is electron-donating, enhancing resonance stabilization of the aromatic ring. This may reduce the amine’s nucleophilicity compared to the biphenyl analog.
- Solubility : Increased polarity from the ether linkage improves solubility in polar aprotic solvents.
(4-Fluorophenyl)(phenyl)methylamine
(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine
- Structure : Secondary amine with a branched butyl group and an unsaturated heptyl chain.
- Molecular Formula : C₁₉H₂₉N (MW: 271.44 g/mol) .
- Key Differences :
- Steric Effects : The bulky heptyl chain reduces reactivity in sterically demanding reactions.
- Physical Properties : Longer alkyl chains increase hydrophobicity, lowering aqueous solubility compared to the biphenyl derivative.
Data Table: Structural and Functional Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Basicity (Relative) | Solubility (Relative) | Applications |
|---|---|---|---|---|---|---|
| ({[1,1'-Biphenyl]-4-yl}methyl)(propyl)amine | C₁₇H₂₁N | 239.36 | Biphenylmethyl, propyl | Moderate | Low (organic solvents) | Organic synthesis, pharmaceuticals |
| [1,1'-Biphenyl]-4-amine | C₁₂H₁₁N | 169.22 | Biphenyl | High | Low (organic solvents) | Dye intermediates (historical) |
| {[4-(Benzyloxy)phenyl]methyl}(propyl)amine | C₁₈H₂₃NO | 269.38 | Benzyloxy-phenylmethyl, propyl | Low-Moderate | Moderate | Specialty chemicals |
| (4-Fluorophenyl)(phenyl)methylamine | C₁₆H₁₈FN | 243.32 | Fluorophenyl, propyl | Moderate | Low | Pharma intermediates |
| (Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine | C₁₉H₂₉N | 271.44 | Branched butyl, unsaturated heptyl | Low | Very Low | Material science |
Biological Activity
({[1,1'-Biphenyl]-4-yl}methyl)(propyl)amine, a biphenyl derivative, has garnered attention for its potential biological activities. This compound features a biphenyl core that enhances its stability and provides a platform for various functionalizations, making it a candidate for drug discovery and other biological applications. The structural characteristics of this compound facilitate interactions with biological targets, including enzymes and receptors.
Chemical Structure and Properties
The chemical formula of this compound is C_{15}H_{19}N, with a molecular weight of approximately 229.32 g/mol. The presence of both the biphenyl moiety and the propylamine group contributes to its unique chemical properties, including enhanced solubility and reactivity.
The biological activity of this compound is primarily attributed to its ability to engage in π-π interactions with aromatic residues in proteins and form hydrogen bonds through its amine group. These interactions can modulate enzyme or receptor activity, leading to various biological effects.
Antimicrobial Activity
Research indicates that biphenyl derivatives exhibit antimicrobial properties. For instance, studies have demonstrated that structurally similar compounds show significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 3.12 to 12.5 µg/mL, indicating potent antibacterial effects .
Anticancer Properties
The potential anticancer activity of this compound has been explored in several studies. Compounds with similar biphenyl structures have been investigated for their ability to inhibit cancer cell proliferation. In vitro assays revealed that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival .
Study on Antimycobacterial Activity
In a notable study, derivatives of biphenyl compounds were evaluated for their effectiveness against Mycobacterium tuberculosis. The results indicated that certain analogs exhibited significant activity against different life cycle stages of the bacteria, highlighting the therapeutic potential of biphenyl derivatives in treating tuberculosis .
Synthesis and Evaluation of Biological Activity
A comprehensive evaluation involving the synthesis of this compound was conducted to assess its biological activity. The compound was synthesized using standard organic chemistry techniques and subjected to various assays to determine its interaction with biological targets. The findings suggested promising therapeutic applications due to its ability to modulate enzyme activities relevant to disease processes .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Ethylamine | Simple amine | Limited biological activity |
| Isopropylamine | Branched amine | Moderate antimicrobial effects |
| Biphenyl | Parent compound | No significant biological activity |
| This compound | Biphenyl derivative | Significant antimicrobial and anticancer properties |
This comparison illustrates that this compound possesses enhanced biological activities due to its unique structural features.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the biphenyl backbone, methyl group (-CH₃), and propyl chain. Aromatic protons appear as multiplets (δ 6.8–7.6 ppm), while the amine proton may show broad signals (δ 1.5–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₆H₁₉N, MW 225.33 g/mol) and fragmentation patterns.
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%) .
What safety protocols are critical for handling this compound?
Basic Research Question
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers.
Regulatory Status : Classified as non-toxic under standard laboratory conditions, but acute toxicity studies recommend limiting exposure to <10 mg/kg body weight .
How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The biphenyl group’s electron-rich aromatic system may direct electrophilic attacks to the para position.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF or THF) on reaction kinetics. Polar aprotic solvents enhance nucleophilicity of the amine group .
How can contradictions in reported biological activity data be resolved?
Advanced Research Question
- Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., enzyme inhibition or receptor-binding assays).
- Structural Analogues : Evaluate activity against similar biphenylamines (e.g., N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]amine) to identify structure-activity relationships (SAR).
- In Vitro Validation : Use HEK293 or CHO cells transfected with target receptors (e.g., GPCRs) to confirm dose-response curves .
What catalytic systems improve the efficiency of reductive amination in its synthesis?
Advanced Research Question
- Heterogeneous Catalysts : Pd/C or Raney Ni under H₂ (1–3 atm) for selective reduction of imine intermediates.
- Homogeneous Catalysts : Chiral Ru complexes for enantioselective synthesis of stereoisomers.
Optimization : Monitor reaction progress via TLC (Rf = 0.4 in ethyl acetate/hexane, 1:3) and adjust catalyst loading (5–10 mol%) .
What are the thermodynamic parameters for its degradation under acidic conditions?
Advanced Research Question
- Kinetic Studies : Use pH-dependent stability assays (pH 1–7) at 25–40°C.
- Thermodynamic Data : ΔH° (enthalpy of degradation) and ΔS° (entropy change) calculated via Arrhenius plots. NIST data for analogous biphenylamines show ΔH° ≈ −85 kJ/mol in HCl .
How does the compound interact with cytochrome P450 enzymes?
Advanced Research Question
- In Silico Docking : Use AutoDock Vina to model binding poses with CYP3A4 or CYP2D6 isoforms.
- Metabolite Profiling : LC-MS/MS to identify oxidation products (e.g., hydroxylated biphenyl derivatives).
- Inhibition Assays : Measure IC₅₀ using human liver microsomes and fluorogenic substrates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
